molecular formula C11H8N4O2S B177821 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one CAS No. 22915-25-9

2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one

Cat. No. B177821
CAS RN: 22915-25-9
M. Wt: 260.27 g/mol
InChI Key: AHULYAQAIQPYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation. It also inhibits the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one are complex and varied. It has been shown to have both neuroprotective and neurotoxic effects, depending on the concentration and duration of exposure. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one in lab experiments is its high selectivity for certain enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more selective and potent inhibitors of specific enzymes and receptors, which may have greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in clinical use.

Synthesis Methods

The synthesis of 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one involves a multistep process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing this compound is the reaction of 2-oxoindole with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with an appropriate oxidizing agent to yield the final product.

Scientific Research Applications

2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one has been extensively used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and receptors. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

22915-25-9

Product Name

2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one

InChI

InChI=1S/C11H8N4O2S/c16-8-5-18-11(13-8)15-14-9-6-3-1-2-4-7(6)12-10(9)17/h1-4,12,17H,5H2

InChI Key

AHULYAQAIQPYFY-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N=C(S1)NNC2=C3C=CC=CC3=NC2=O

SMILES

C1C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O

Canonical SMILES

C1C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O

Other CAS RN

22915-25-9

Origin of Product

United States

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